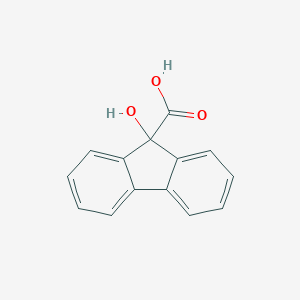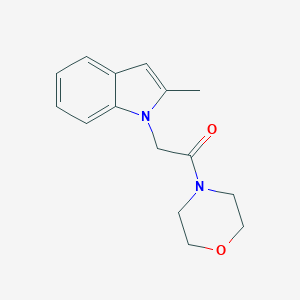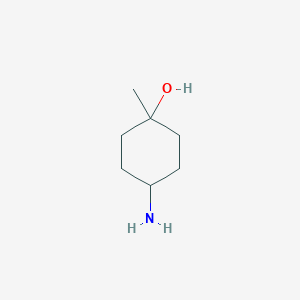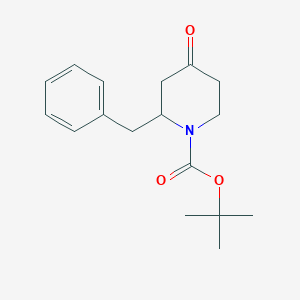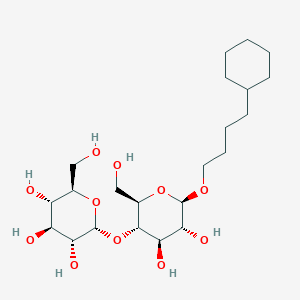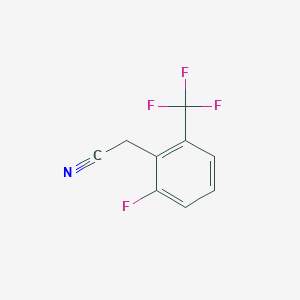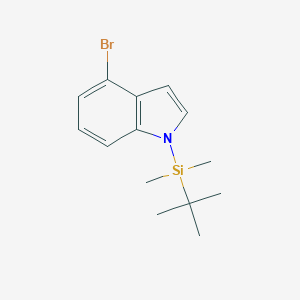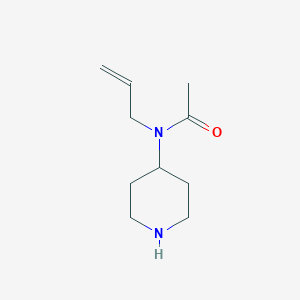
N-Allyl-N-(4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-N-(4-piperidinyl)acetamide, also known as AP7, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of NMDA receptor antagonists and has been found to have several biochemical and physiological effects.
Wirkmechanismus
N-Allyl-N-(4-piperidinyl)acetamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary neurotransmitter that activates the NMDA receptor. By blocking the activation of the NMDA receptor, N-Allyl-N-(4-piperidinyl)acetamide has been found to have several biochemical and physiological effects.
Biochemical and Physiological Effects:
N-Allyl-N-(4-piperidinyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the release of glutamate and other excitatory neurotransmitters in the brain, which can help to prevent neuronal damage in conditions such as stroke and epilepsy. N-Allyl-N-(4-piperidinyl)acetamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-Allyl-N-(4-piperidinyl)acetamide is its selectivity for the NMDA receptor. This selectivity allows researchers to investigate the role of this receptor in various neurological disorders without affecting other receptors in the brain. However, one of the limitations of N-Allyl-N-(4-piperidinyl)acetamide is its relatively short half-life, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Allyl-N-(4-piperidinyl)acetamide. One area of research is the investigation of the potential therapeutic applications of N-Allyl-N-(4-piperidinyl)acetamide in neurological disorders. N-Allyl-N-(4-piperidinyl)acetamide has been found to be effective in animal models of stroke, epilepsy, and Alzheimer's disease, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of research is the development of more potent and selective NMDA receptor antagonists that can be used to investigate the role of this receptor in various neurological disorders.
Synthesemethoden
The synthesis of N-Allyl-N-(4-piperidinyl)acetamide involves the reaction of allylamine with 4-piperidone to form N-Allyl-4-piperidone. This intermediate compound is then reacted with acetic anhydride to form N-Allyl-N-(4-piperidinyl)acetamide. The synthesis of N-Allyl-N-(4-piperidinyl)acetamide has been described in several research papers, and the purity and yield of the compound have been optimized for various applications.
Wissenschaftliche Forschungsanwendungen
N-Allyl-N-(4-piperidinyl)acetamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been the investigation of the NMDA receptor and its role in various neurological disorders. N-Allyl-N-(4-piperidinyl)acetamide has been found to be a potent and selective antagonist of the NMDA receptor, and it has been used to study the role of this receptor in several neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
184683-32-7 |
|---|---|
Produktname |
N-Allyl-N-(4-piperidinyl)acetamide |
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
N-piperidin-4-yl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-8-12(9(2)13)10-4-6-11-7-5-10/h3,10-11H,1,4-8H2,2H3 |
InChI-Schlüssel |
JXSSHZPSGOYFFT-UHFFFAOYSA-N |
SMILES |
CC(=O)N(CC=C)C1CCNCC1 |
Kanonische SMILES |
CC(=O)N(CC=C)C1CCNCC1 |
Synonyme |
Acetamide, N-4-piperidinyl-N-2-propenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



